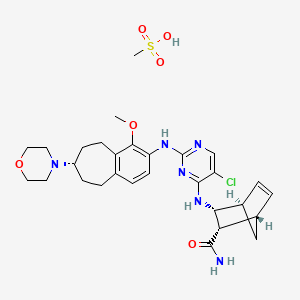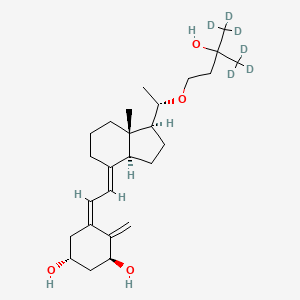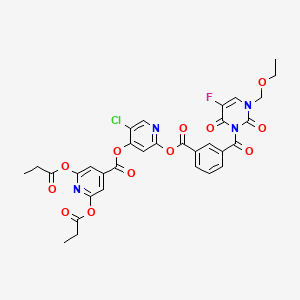
MSC2156119J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MSC2156119J is an orally bioavailable inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. c-Met inhibitor this compound selectively binds to c-Met, which inhibits c-Met phosphorylation and disrupts c-Met-mediated signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)
Wissenschaftliche Forschungsanwendungen
Lab-Scale Intervention in Technological Development
- MSC2156119J is relevant in addressing social concerns in emerging areas of scientific research and technological developments. It's particularly important in genomics, synthetic biology, and nanotechnology, guiding research and development in ways that respect societal concerns (Schuurbiers & Fisher, 2009).
Mesenchymal Stem Cell Applications
- This compound has implications in mesenchymal stem cells (MSCs) research, which are vital for anti-inflammatory and immune-modulatory properties. Its utility in MSCs is investigated in over 950 clinical trials, underscoring its potential in regenerative medicine, targeted therapy, and treating injured tissues and immunological abnormalities (Pittenger et al., 2019).
Treatment of Various Organ Disorders
- The compound shows promise in gene therapy for malignant organ disorders, leveraging MSCs as carriers of therapeutic agents. Its properties like tumor/injury site tropism, low immunogenicity, and safety against normal tissues are beneficial for regenerative medicine and targeted therapy (Marofi et al., 2018).
Engineering MSCs for Drug Delivery and Regenerative Medicine
- This compound can be utilized in engineering MSCs for enhanced therapeutic efficacy and targeting effectiveness, a critical aspect in the advancement of MSC-based therapy (Park et al., 2015).
Phase II Dose Selection in c-Met Inhibitor Therapy
- It plays a crucial role in determining the biologically active dose for Phase II clinical trials, especially in the context of c-Met receptor tyrosine kinase inhibition. This is vital for achieving effective tumor regression and inhibition (Xiong et al., 2015).
In Vivo Tumor Growth Inhibition
- The inhibitor demonstrates significant in vivo antitumor and antimetastatic efficacy in liver cancer models, indicating its clinical development potential for treating patients with active c-Met signaling cancers (Bladt et al., 2014).
MSC-based Multifunctional Platforms for Tumor Delivery
- This compound is integral in the development of multifunctional platforms using MSCs for targeted tumor delivery, combining the benefits of MSCs and nanoparticles for improved targeting and therapeutic efficacy (Huang et al., 2013).
MSC Research in Cardiovascular Disease
- The compound is relevant in cardiovascular research involving MSCs, particularly in tissue engineering, cell transplantation, and the assessment of stem cell efficacy in treating various cardiovascular diseases (Chen et al., 2020).
Influence on miR-21 Modulation and Tumor Growth
- Research suggests that this compound influences miR-21 modulation, which in turn affects MSC-induced tumor outgrowth, highlighting the complex interactions between microRNAs and MSCs in cancer therapy (Shin et al., 2012).
Eigenschaften
Molekularformel |
Unknown |
|---|---|
Molekulargewicht |
0 |
Aussehen |
Solid powder |
Synonyme |
MSC2156119J; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





